1-((叔丁氧羰基)氨基)-2-甲基环戊烷羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

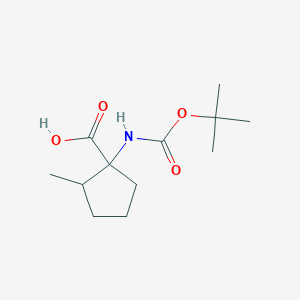

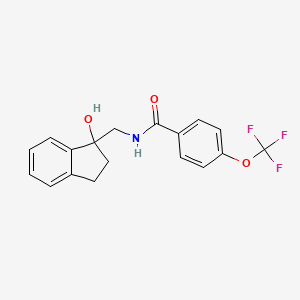

“1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . It is also known as 1-(Boc-Amino)cyclohexanecarboxylic Acid . The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis .

Synthesis Analysis

The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is white to light yellow in color and appears as a powder or crystal . It should be stored under inert gas at a temperature between 0-10°C .科学研究应用

胺的 N-叔丁氧羰基化

叔丁氧羰基是肽合成中一种至关重要的胺保护基团,以其抗差向异构化的特性而著称。Heydari 等人(2007 年)展示了使用 H3PW12O40 作为一种多相且可回收的催化剂,用于胺的有效 N-叔丁氧羰基化,提供了一种绿色且快速的方法,具有优异的产率和化学选择性,这对于肽合成和多功能靶标的修饰至关重要 [Heydari 等人,2007 年]

叔丁氧羰基化试剂开发

Saito 等人(2006 年)引入了 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉(BBDI)作为一种新型叔丁氧羰基化试剂,在温和条件下实现了高产率的化学选择性反应。这一开发增强了可用于酚和胺等敏感底物的叔丁氧羰基化的工具包,拓宽了合成可能性的范围 [Saito 等人,2006 年]

氨基酸衍生物的聚合物合成

Gao 等人(2003 年)探索了氨基酸衍生的乙炔单体的合成和聚合,利用叔丁氧羰基进行保护。这项研究为创造具有独特性质的聚合物铺平了道路,包括特定的旋光和圆二色性信号,表明螺旋构象,在材料科学中具有潜在应用 [Gao 等人,2003 年]

受限肽模拟物合成

对受限肽模拟物的合成进行研究(这对于药物发现中的构效关系研究很重要)也受益于叔丁氧羰基保护的使用。Mandal 等人(2005 年)报道了一种高效合成氮杂双环烷基氨基酸的方法,利用叔丁氧羰基保护来应对合成这些刚性二肽模拟物的挑战 [Mandal 等人,2005 年]

安全和危害

未来方向

The use of Boc-AAILs in peptide synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an interesting future direction .

作用机制

Target of Action

It’s known that this compound is a derivative of amino acids . Amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways .

Mode of Action

The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound, being a Boc-protected amino acid, is used as a starting material in dipeptide synthesis . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

It’s known that the compound is a solid at 20°c and should be stored under inert gas in a refrigerated condition (0-10°c) . It’s also known to be air and heat sensitive .

Result of Action

The result of the action of 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid is the formation of dipeptides . Dipeptides are molecules consisting of two amino acids joined by a single peptide bond. They play various roles in biological systems, including cell signaling and metabolism .

Action Environment

The compound is used in the synthesis of dipeptides in room-temperature ionic liquids . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent, and solvents . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

属性

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-5-7-12(8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFDGFSMIICWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1482875-99-9 |

Source

|

| Record name | 1-((tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2804801.png)

![7-Fluoro-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2804803.png)

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

![2-((6-(4-fluorophenyl)-7-oxo-3-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804811.png)

![N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804820.png)